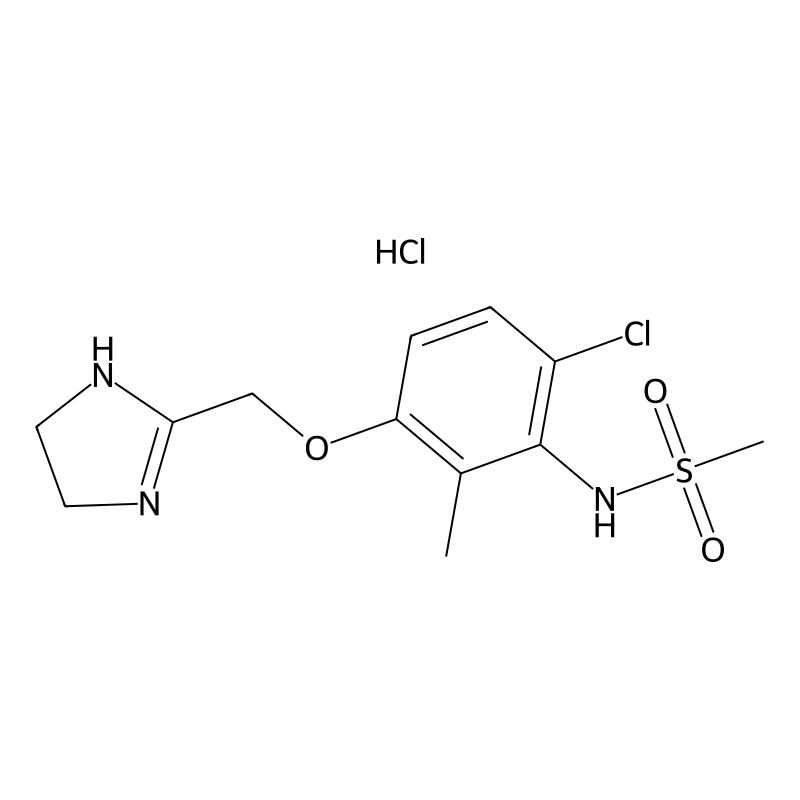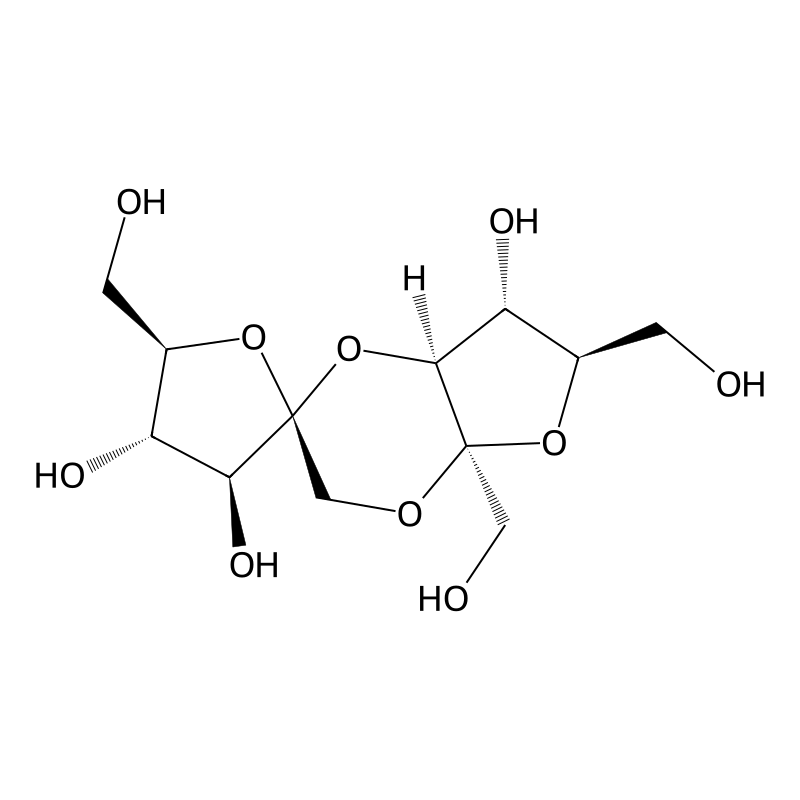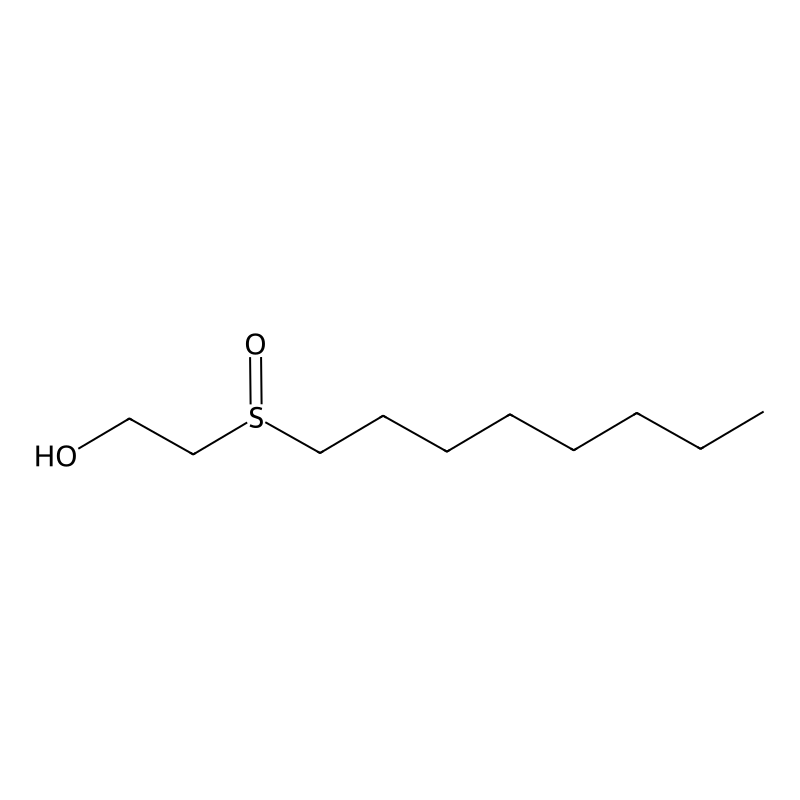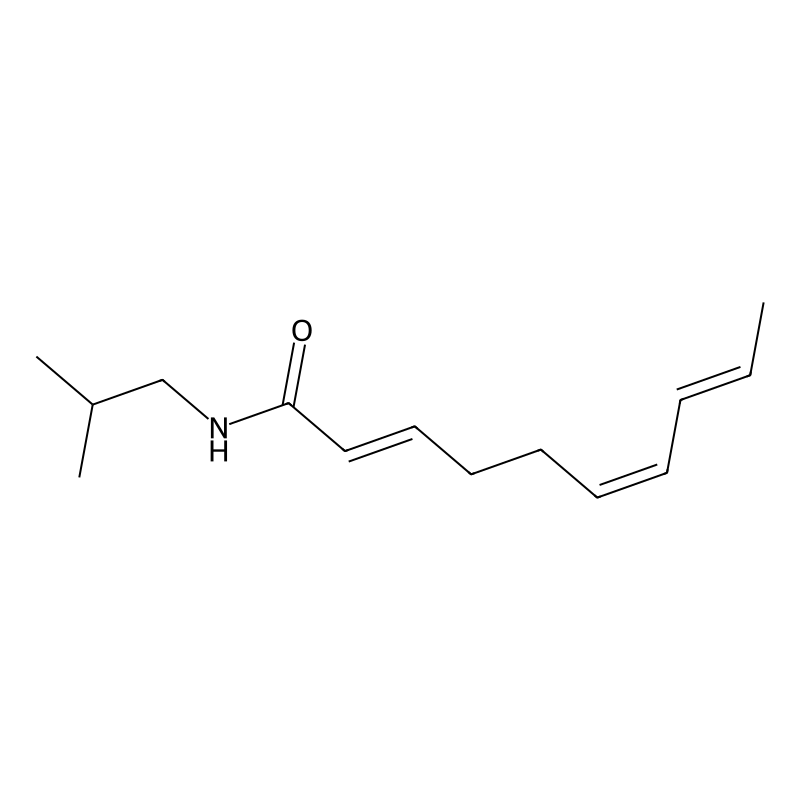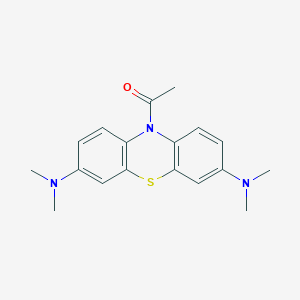2,6-Dimethylphenylmagnesium bromide
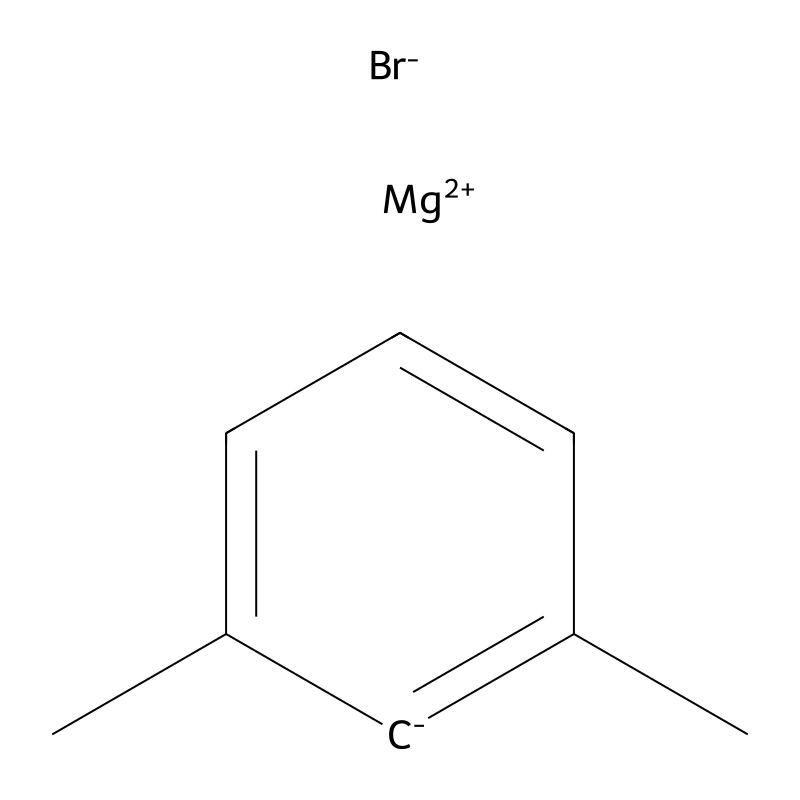
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2,6-Dimethylphenylmagnesium bromide is an organomagnesium compound with the molecular formula CHBrMg and a molecular weight of approximately 209.37 g/mol. It appears as a colorless to yellow-brown solution and is known for its sensitivity to air and moisture, making it a highly reactive reagent in organic synthesis. This compound is typically used as a Grignard reagent, which allows for the formation of carbon-carbon bonds by reacting with various electrophiles .
As a Grignard reagent, 2,6-Dimethylphenylmagnesium bromide participates in several key reactions:
- Nucleophilic Addition: It can react with carbonyl compounds, such as aldehydes and ketones, to form alcohols after hydrolysis.
- Formation of Alcohols: Upon reaction with esters, it can yield tertiary alcohols.
- Coupling Reactions: This compound can also engage in coupling reactions with halides or other electrophiles to form larger organic molecules.
The general reaction with a carbonyl compound can be represented as follows:
where R represents the 2,6-dimethylphenyl group .
While specific biological activities of 2,6-Dimethylphenylmagnesium bromide are not extensively documented, Grignard reagents in general are known to exhibit toxicity due to their reactivity. They can cause severe skin burns and eye damage upon contact. Therefore, handling this compound requires strict safety precautions to prevent exposure and ensure safe laboratory practices .
The synthesis of 2,6-Dimethylphenylmagnesium bromide typically involves the reaction of 2,6-dimethylbromobenzene with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran. The reaction can be summarized as follows:
This process requires careful control of moisture and air to prevent decomposition or unwanted side reactions .
2,6-Dimethylphenylmagnesium bromide is primarily used in organic synthesis for:
- Synthesis of Alcohols: It is used to produce secondary and tertiary alcohols from carbonyl compounds.
- Pharmaceutical Intermediates: This compound serves as a building block in the synthesis of various pharmaceuticals.
- Polymer Chemistry: It can be utilized in polymerization reactions to create new materials.
Its versatility makes it valuable in both academic research and industrial applications .
Interaction studies involving 2,6-Dimethylphenylmagnesium bromide focus on its reactivity with various electrophiles. Research indicates that its reactivity profile is similar to other Grignard reagents but may exhibit unique selectivity based on the steric effects of the dimethyl substituents. Investigations into its interactions with different functional groups help elucidate its utility in synthetic pathways and the formation of complex organic structures .
Several compounds share similarities with 2,6-Dimethylphenylmagnesium bromide, particularly other Grignard reagents. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Phenylmagnesium bromide | CHMgBr | Basic Grignard reagent; used widely in organic synthesis |
| 4-Methylphenylmagnesium bromide | CHMgBr | Similar structure; slightly different reactivity |
| 2-Methylphenylmagnesium bromide | CHMgBr | Reactivity influenced by methyl group position |
Uniqueness: The presence of two methyl groups at the ortho position in 2,6-Dimethylphenylmagnesium bromide imparts unique steric hindrance effects that influence its reactivity compared to other phenylmagnesium bromides. This structural feature can lead to distinct selectivity in reactions with electrophiles, making it a valuable reagent for specific synthetic applications .
2,6-Dimethylphenylmagnesium bromide exhibits distinctive reactivity patterns in nucleophilic aromatic substitution reactions, demonstrating both classical addition-elimination mechanisms and chelation-assisted pathways. The steric bulk provided by the ortho-dimethyl substituents significantly influences the reaction course and selectivity [1] [2].
The compound readily participates in nucleophilic aromatic substitution with electron-deficient aromatic substrates through the traditional addition-elimination mechanism. In reactions with activated aryl halides such as 2-nitrochlorobenzene and 2-chlorobenzonitrile, the Grignard reagent functions as a nucleophile attacking the electron-deficient aromatic carbon, forming a Meisenheimer complex intermediate [1] [3]. The negative charge in this intermediate is stabilized by the electron-withdrawing groups, facilitating subsequent elimination of the halide leaving group.
Research findings indicate that 2,6-dimethylphenylmagnesium bromide demonstrates moderate reactivity in these classical nucleophilic aromatic substitution reactions, with yields typically ranging from 38-55% under reflux conditions in tetrahydrofuran [1] [2]. The ortho-methyl groups create steric hindrance that can impede the initial nucleophilic attack, resulting in somewhat lower reactivity compared to less sterically encumbered aryl Grignard reagents.
A particularly significant pathway involves chelation-assisted nucleophilic aromatic substitution of 1-methoxynaphthalenes bearing electron-withdrawing substituents at the 2-position [4] [5]. Studies have demonstrated that sulfonyl groups such as methylsulfonyl, phenoxysulfonyl, and isopropoxycarbonyl activate the aromatic system toward nucleophilic attack by 2,6-dimethylphenylmagnesium bromide through a conjugate addition-elimination mechanism [4] [5].
The activating ability of different 2-substituents follows the order: isopropoxycarbonyl > phenoxysulfonyl > morpholinosulfonyl > alkylsulfonyl > tert-butylsulfinyl [4] [5]. This ordering reflects the balance between electron-withdrawing strength and steric hindrance effects. The isopropoxycarbonyl group provides optimal activation while minimizing steric interactions with the incoming Grignard reagent.
In these chelation-assisted reactions, the mechanism involves initial coordination of the magnesium center to both the methoxy oxygen and the electron-withdrawing substituent, forming a chelated intermediate [4] [5]. This chelation enhances the electrophilicity of the naphthalene ring system and positions the Grignard reagent for favorable attack at the 1-position. Subsequent conjugate addition leads to displacement of the methoxy group as methoxide ion.
The steric properties of 2,6-dimethylphenylmagnesium bromide play a crucial role in determining regioselectivity in these substitution reactions. The bulky ortho-methyl groups direct the nucleophilic attack to less sterically congested positions on the substrate, leading to high regioselectivity in asymmetric aromatic systems [4] [5].
Temperature effects on nucleophilic aromatic substitution pathways show that elevated temperatures generally favor the formation of substitution products, though competing elimination reactions may also increase. Optimal conditions typically involve moderate heating (60-80°C) in ethereal solvents to balance reaction rate with selectivity [4] [5].
Concerted versus Stepwise Addition to π-Electrophiles
The addition of 2,6-dimethylphenylmagnesium bromide to π-electrophiles can proceed through either concerted or stepwise mechanisms, depending on the electronic and steric properties of the substrate [6] [7]. Understanding these mechanistic pathways is crucial for predicting reaction outcomes and optimizing synthetic procedures.
For simple π-electrophiles such as unactivated alkenes and alkynes, 2,6-dimethylphenylmagnesium bromide typically follows a concerted addition mechanism [6] [7]. In this pathway, the carbon-carbon bond formation and magnesium-carbon bond breaking occur simultaneously through a single transition state. The reaction proceeds via formation of a π-complex intermediate where the Grignard reagent coordinates to the π-system before proceeding to the addition product.
Density functional theory calculations indicate that concerted addition to simple alkenes occurs with activation energies in the range of 42-58 kilojoules per mole, depending on the degree of substitution and electronic nature of the π-system [8] [9]. The transition state geometry features a four-membered ring arrangement with the magnesium center coordinated to two tetrahydrofuran molecules to maintain tetrahedral geometry around the metal.
Stepwise addition mechanisms become favored when the π-electrophile bears electron-withdrawing substituents or when significant steric hindrance is present [6] [7]. In these cases, the reaction proceeds through initial formation of a radical or anionic intermediate, followed by subsequent bond reorganization to yield the final product. The rate-determining step in stepwise mechanisms is typically the initial electron transfer or nucleophilic attack.
For α,β-unsaturated carbonyl compounds, 2,6-dimethylphenylmagnesium bromide exhibits preference for stepwise addition mechanisms [10] [11]. The electron-withdrawing carbonyl group stabilizes anionic intermediates formed during the addition process, making the stepwise pathway energetically favorable. These reactions often proceed through initial 1,4-addition to form an enolate intermediate, followed by protonation to yield the saturated carbonyl product.
Kinetic studies reveal that stepwise addition mechanisms show stronger temperature dependence compared to concerted pathways [12] [13]. Activation energies for stepwise processes typically range from 65-95 kilojoules per mole, significantly higher than those observed for concerted additions [14] [13]. This temperature sensitivity provides a means of controlling reaction selectivity by adjusting reaction conditions.
The steric influence of the ortho-dimethyl substituents in 2,6-dimethylphenylmagnesium bromide affects the mechanism preference through several pathways. For sterically congested π-electrophiles, the bulky Grignard reagent may be unable to achieve the close approach required for concerted addition, favoring stepwise mechanisms that involve more extended transition states [14] [15].
Solvent effects also play a significant role in determining mechanism preference [16] [17]. Coordinating solvents such as tetrahydrofuran stabilize ionic intermediates formed in stepwise pathways, while less coordinating solvents like diethyl ether may favor concerted mechanisms [16] [17]. The dynamic coordination of solvent molecules to the magnesium center during the reaction provides additional stabilization for charge-separated intermediates.
Computational modeling studies using density functional theory have provided detailed insights into the transition state geometries for both concerted and stepwise pathways [18] [19]. Concerted additions feature compact transition states with relatively short forming bond distances, while stepwise mechanisms involve more extended geometries with longer metal-carbon separations in the transition state [18] [19].
Computational Modeling of Transition State Geometries
Advanced computational methods have provided unprecedented insights into the transition state structures governing reactions of 2,6-dimethylphenylmagnesium bromide with various electrophiles [18] [19]. These studies employ density functional theory calculations with appropriate basis sets and solvation models to accurately represent the reaction environment.
The most commonly observed transition state geometry for 2,6-dimethylphenylmagnesium bromide additions involves a four-membered ring arrangement characteristic of [2+2] cycloaddition processes [13] [20]. In this geometry, the forming carbon-carbon bond, the magnesium-carbon bond, and the electrophile participate in a concerted bond reorganization. The magnesium center maintains tetrahedral coordination through interaction with solvent molecules, typically two or three tetrahydrofuran units.
Detailed bond distance analysis reveals that the magnesium-carbon bond length in transition states ranges from 2.18 to 2.42 angstroms, depending on the nature of the electrophile and reaction type [14] [13]. Shorter distances are observed for reactions with strongly electrophilic substrates such as aldehydes and ketones, while longer distances characterize transitions states for less reactive electrophiles such as esters and aromatic compounds.
The carbon-electrophile bond distances in transition states show significant variation based on the mechanism type [14] [13]. For concerted additions to carbonyl compounds, the forming carbon-oxygen bond distance typically measures 1.45-1.52 angstroms, intermediate between single and double bond lengths. In nucleophilic aromatic substitution transition states, the carbon-carbon bond distance extends to 1.68 angstroms, reflecting the later transition state character of these reactions.
Computational analysis of solvation effects demonstrates the critical role of explicit solvent coordination in determining transition state stability [21] [22]. Studies incorporating explicit tetrahydrofuran molecules show that adequate solvation of the magnesium center is essential for achieving realistic activation energies [21] [22]. Calculations without explicit solvent coordination systematically overestimate activation barriers by 15-25 kilojoules per mole.
The influence of the ortho-dimethyl substituents on transition state geometries manifests through both steric and electronic effects [14] [23]. Sterically, these substituents restrict the approach angles available to incoming electrophiles, leading to more constrained transition state geometries. Electronically, the methyl groups provide modest electron donation to the aromatic ring, enhancing the nucleophilicity of the organometallic carbon center.
Vibrational frequency analysis of computed transition states reveals characteristic imaginary frequencies corresponding to the reaction coordinate [8] [9]. For addition reactions to carbonyl compounds, the dominant imaginary mode typically involves simultaneous carbon-carbon bond formation and carbon-oxygen bond lengthening. In nucleophilic aromatic substitution reactions, the imaginary frequency corresponds to the formation of the Meisenheimer complex intermediate.
Temperature effects on transition state populations have been investigated through statistical mechanics calculations incorporating computed vibrational frequencies [24] [25]. These studies indicate that higher temperatures favor transition states with greater degrees of bond breaking, consistent with experimental observations of increased stepwise character at elevated temperatures.
The accuracy of computational predictions has been validated through comparison with experimental activation energies derived from kinetic studies [14] [13]. For addition reactions to carbonyl compounds, computed activation energies typically agree with experimental values within 5-10 kilojoules per mole when appropriate solvation models are employed [14] [13]. Larger discrepancies are observed for more complex reactions involving multiple mechanistic pathways.
Recent developments in computational methodology have enabled the investigation of reaction dynamics beyond static transition state analysis [24] [25]. Molecular dynamics simulations starting from transition state geometries provide insights into the fate of reaction intermediates and the competition between different product formation pathways. These dynamic studies reveal that solvent reorganization around the reacting species occurs on timescales comparable to bond formation processes.
Machine learning approaches have been applied to predict transition state geometries for new substrate combinations based on training sets derived from density functional theory calculations [26] [25]. These methods enable rapid screening of potential electrophiles for reactivity with 2,6-dimethylphenylmagnesium bromide without requiring full quantum chemical optimization for each case.
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant
